molecular formula C7H14OSi B1587222 1-(Trimethylsiloxy)-1,3-butadiene CAS No. 6651-43-0

1-(Trimethylsiloxy)-1,3-butadiene

Cat. No.: B1587222
CAS No.: 6651-43-0
M. Wt: 142.27 g/mol
InChI Key: UQGOYQLRRBTVFM-UHFFFAOYSA-N
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Description

Mechanism of Diels-Alder reaction between 1-(trimethylsiloxy)-1,3-butadiene and 4,6-dinitrobenzofuroxan has been studied using state-of-the-art computational methods.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1E)-buta-1,3-dienoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGOYQLRRBTVFM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)O/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6651-43-0
Record name 1-(Trimethylsiloxy)-1,3-butadiene
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Foundational & Exploratory

Electronic properties of 1-silyloxy-1,3-dienes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 1-Silyloxy-1,3-Dienes

Abstract

1-Silyloxy-1,3-dienes are a class of highly electron-rich conjugated systems that have become indispensable tools in modern organic synthesis. Their unique electronic properties, governed by the synergistic effects of the silyloxy group and the π-conjugated backbone, impart exceptional reactivity and control in a variety of chemical transformations, most notably the Diels-Alder reaction. This guide provides a comprehensive exploration of the fundamental electronic structure of these dienes, elucidates how this structure dictates their reactivity, regioselectivity, and stereoselectivity, and offers practical, field-proven protocols for their synthesis and application.

The Fundamental Electronic Architecture of 1-Silyloxy-1,3-Dienes

The remarkable utility of 1-silyloxy-1,3-dienes stems directly from their electron-rich nature. This characteristic is not merely an abstract concept but a quantifiable property rooted in their molecular orbital arrangement, which is profoundly influenced by the substituents on the diene framework.

The Role of Substituents in Modulating Electronic Properties

The defining feature of these dienes is the 1-silyloxy group (–OSiR₃). The oxygen atom, with its available lone pairs, acts as a potent π-electron-donating group (π-EDG). Through resonance, it pushes electron density into the conjugated system of the diene. This has a primary, critical effect: it raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene.[1][2][3] A higher HOMO energy level signifies a more nucleophilic and, consequently, a more reactive diene in cycloaddition reactions with electron-deficient partners.[1][3]

This effect is often amplified by the presence of a second electron-donating group. For instance, the celebrated Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene) features both a methoxy group at C1 and a silyloxy group at C3.[1] This synergistic arrangement makes it one of the most reactive and well-controlled dienes for Diels-Alder reactions.[1][2] Similarly, 1-amino-3-silyloxy-1,3-butadienes, known as Rawal's dienes, exhibit even more pronounced reactivity due to the superior electron-donating ability of the amino group compared to an alkoxy group.[4][5] The extraordinary reactivity of these dienes is a result of an exceptionally high and polarized electron density across the four-carbon conjugated system.[4]

FMO_Effects Butadiene_LUMO LUMO Butadiene_HOMO HOMO Silyloxy_HOMO HOMO Butadiene_HOMO->Silyloxy_HOMO Energy Raised by π-Donating Silyloxy Group Silyloxy_LUMO LUMO Energy_High Energy Energy_Low

Caption: Frontier Molecular Orbital (FMO) energy levels.

Frontier Molecular Orbital (FMO) Theory in Action

According to FMO theory, the rate and facility of a Diels-Alder reaction are governed by the energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3][6] By raising the diene's HOMO energy, the silyloxy group narrows this gap, thereby accelerating the reaction. This allows cycloadditions to occur under much milder conditions (often at or below room temperature) than with unactivated dienes.[5][7]

The electronic chemical potential (μ) and global nucleophilicity (N) are theoretical descriptors that quantify this effect. Studies have shown that electron-donating groups significantly increase the nucleophilicity of the diene system, making it a powerful nucleophile in polar or ionic reaction mechanisms.[8][9]

Reactivity in [4+2] Cycloadditions: A Consequence of Electronic Structure

The tailored electronic architecture of 1-silyloxy-1,3-dienes directly translates into predictable and controllable reactivity patterns in the Diels-Alder reaction, the cornerstone of six-membered ring synthesis.[10]

Regioselectivity: Directing the Reaction

When an unsymmetrical silyloxy diene reacts with an unsymmetrical dienophile, the question of regiochemistry arises. The outcome is not random but is dictated by the electronic polarization of the diene. The electron-donating silyloxy and/or alkoxy groups push electron density towards the C4 position, making it the most nucleophilic center with the largest HOMO coefficient.[11][12]

For a normal-electron-demand Diels-Alder reaction, the most favorable orbital interaction occurs between the largest lobe of the diene's HOMO (C4) and the largest lobe of the dienophile's LUMO (the carbon atom β to the electron-withdrawing group).[12][13] This principle, often called the "ortho-para" rule, allows for the highly predictable formation of a single major regioisomer.[11][12] This control is a key reason for their widespread use in the synthesis of complex molecules.[11]

Regioselectivity Diene C1 | C2 | C3 | C4 Diene_HOMO HOMO C1_lobe C5_lobe C1_lobe->C5_lobe Minor Interaction (Small-Small) C4_lobe C6_lobe C4_lobe->C6_lobe Major Interaction (Large-Large) Dienophile C5 | C6-EWG Dienophile_LUMO LUMO Diene_label 1-Silyloxy-1,3-Diene (Nucleophile) Dienophile_label Unsymmetrical Dienophile (Electrophile)

Caption: FMO control of regioselectivity in Diels-Alder reactions.

Stereoselectivity: The Influence of the Silyl Group

While Diels-Alder reactions often favor an endo transition state due to secondary orbital interactions, the substitution pattern on silyloxy dienes can significantly alter this preference.[10] The steric bulk of the silyl group plays a crucial role. Computational and experimental studies have shown that high exo-selectivity can be achieved, particularly when both the terminus of the diene (C4) and the dienophile are substituted.[14][15] This substituent-dependent stereoselectivity provides a powerful method for controlling the three-dimensional architecture of the resulting cyclohexene ring.[14] The unique electronic and conformational influence of the silyl group can direct nucleophilic attack and dictate stereochemical outcomes in various reactions beyond cycloadditions.[16][17]

Probing Electronic Structure Through Spectroscopy

The electronic characteristics of 1-silyloxy-1,3-dienes are directly reflected in their spectroscopic data, which serve as an essential tool for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The increased electron density in the diene backbone leads to characteristic shifts in both ¹H and ¹³C NMR spectra. The shielding effect from the electron-donating groups causes the vinyl protons and carbons to resonate at higher fields (lower ppm values) compared to those in simple, unactivated dienes.[18]

NucleusTypical Chemical Shift (ppm)Causality
¹H (Vinyl) 4.5 - 6.5Shielded by the electron-donating effect of the silyloxy/alkoxy groups.
¹³C (Vinyl) 85 - 155The C-O and C-Si bonds cause significant and distinct shifts; overall shielding is observed.[19]
¹³C (Si-CH₃) -2 - 2Characteristic upfield shift for carbons attached to silicon.
¹H (Si-CH₃) 0.0 - 0.3Highly shielded environment due to the electropositive nature of silicon.

Table 1: Typical NMR Chemical Shift Ranges for 1-Silyloxy-1,3-Dienes. Data compiled from representative examples.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The C=C stretching vibrations of the conjugated diene system typically appear as one or two bands in the 1600-1670 cm⁻¹ region. The strong Si-O bond gives rise to a prominent absorption band, typically around 1080-1100 cm⁻¹.

Experimental Protocols: From Theory to Practice

A core tenet of scientific integrity is the ability to reliably reproduce theoretical models with practical experimentation. The following protocols are field-proven and serve as a validated starting point for researchers.

Synthesis of Danishefsky's Diene

This procedure is adapted from the robust and scalable method reported in Organic Syntheses.[2] It exemplifies the trapping of a kinetically formed enolate as a silyl enol ether.

Workflow for Synthesis of Danishefsky's Diene

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification Start Combine Triethylamine and Zinc Chloride (cat.) under N₂ Add_Ketone Add 4-methoxy-3-buten-2-one Start->Add_Ketone Add_TMSCl Add Chlorotrimethylsilane (TMSCl) Add_Ketone->Add_TMSCl Heat Heat gently (e.g., 43°C) for 12h Add_TMSCl->Heat Quench Cool and pour into Et₂O, filter solids Heat->Quench Evaporate Evaporate solvent under reduced pressure Quench->Evaporate Distill Fractional distillation under vacuum Evaporate->Distill Product Isolate pure Danishefsky's Diene Distill->Product

Caption: Experimental workflow for the synthesis of Danishefsky's diene.

Step-by-Step Methodology:

  • Inert Atmosphere: To a three-necked flask equipped with a mechanical stirrer, add triethylamine. Add a catalytic amount of anhydrous zinc chloride and stir the mixture under a nitrogen atmosphere for 1 hour at room temperature.[1]

  • Addition of Precursor: Add a solution of 4-methoxy-3-buten-2-one in a dry, non-polar solvent (e.g., benzene or THF) to the flask all at once.[1][2]

  • Silylation: Rapidly add chlorotrimethylsilane (TMSCl). An exothermic reaction will occur; maintain the temperature below 45°C using an ice bath.[1]

  • Reaction: After the initial exotherm subsides, gently heat the reaction mixture to approximately 40-45°C and maintain for 12 hours. The mixture will become thick.[1]

  • Workup: Cool the mixture to room temperature and pour it into a large volume of diethyl ether. Filter the resulting solid material through a pad of Celite.

  • Isolation: Concentrate the combined ether washings under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by fractional distillation under high vacuum to afford the pure trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene.[1]

General Protocol for a Diels-Alder Reaction

The high reactivity of silyloxy dienes allows for mild reaction conditions, preserving sensitive functional groups.

Step-by-Step Methodology:

  • Reactant Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the dienophile (1.0 equivalent) in a dry solvent (e.g., dichloromethane, THF, or toluene).

  • Cooling (Optional): Cool the solution to the desired temperature (e.g., 0°C or -78°C), especially for highly reactive species or when high stereoselectivity is required.

  • Diene Addition: Add the 1-silyloxy-1,3-diene (typically 1.1-1.5 equivalents) dropwise to the stirred solution of the dienophile.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Upon completion, the reaction can often be concentrated directly. For more complex reactions, an aqueous workup may be necessary. The resulting silyl enol ether cycloadduct is often sensitive to acid. A mild workup involves quenching with a saturated aqueous solution of NaHCO₃, separating the layers, and drying the organic phase over Na₂SO₄ or MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. It is often recommended to pre-treat the silica gel with a small amount of triethylamine in the eluent to prevent hydrolysis of the silyl enol ether. The cycloaddition products are versatile intermediates that can be further transformed.[5]

Conclusion

The electronic properties of 1-silyloxy-1,3-dienes are a textbook example of how substituent effects can be harnessed to create powerful and predictable synthetic reagents. The electron-donating silyloxy group elevates the diene's HOMO energy, rendering it a highly reactive nucleophile. This fundamental electronic feature is the direct cause of their enhanced reactivity, high regioselectivity, and tunable stereoselectivity in [4+2] cycloadditions. For researchers in materials science and drug development, a deep understanding of these electronic principles is paramount for the logical design of complex molecular architectures and the efficient synthesis of novel chemical entities.

References

  • Danishefsky's diene - Wikipedia. en.wikipedia.org. [Link]

  • Huang, Y., et al. (2015). Synthesis of tetrasubstituted 1-silyloxy-3-aminobutadienes and chemistry beyond Diels–Alder reactions. Nature Communications, 6, 6913. [Link]

  • Kozmin, S. A., Janey, J. M., & Rawal, V. H. (1999). 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels-Alder Reaction. The Journal of Organic Chemistry, 64(9), 3039–3052. [Link]

  • Gong, L., et al. (2011). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. The Journal of Organic Chemistry, 76(11), 4545–4556. [Link]

  • Domingo, L. R., & Rios-Gutiérrez, M. (2018). Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum. [Link]

  • Columbia University. (2021). Regiochemistry in the Diels Alder Reaction. Chemistry LibreTexts. [Link]

  • Chem-Station. (2016). Danishefsky-Kitahara Diene. Chem-Station International Edition. [Link]

  • Gong, L., et al. (2011). Diels-Alder Exo Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. ResearchGate. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Furanose Synthesis via Regioselective Dihydroxylation of 1-Silyloxy-1,3-dienes. Organic Letters, 8(8), 1613–1616. [Link]

  • Danishefsky, S., & Kitahara, T. (1983). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 61, 147. [Link]

  • Woerpel, K. A., et al. (2012). Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes. Angewandte Chemie International Edition, 51(10), 2497–2500. [Link]

  • Kozmin, S. A., & Rawal, V. H. (1999). Preparation and Diels−Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes. The Journal of Organic Chemistry. [Link]

  • Padwa, A., et al. (2019). Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. Molecules, 24(23), 4327. [Link]

  • ResearchGate. (n.d.). Diels-Alder reaction LUMO-HOMO energies/eV. ResearchGate. [Link]

  • Oestreich, M., et al. (2024). Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution. Angewandte Chemie International Edition. [Link]

  • Ghafouri, R., & Zare, A. (2021). A molecular electron density theory study of Diels‐Alder reaction between Danishefsky's diene and (2E)‐3‐phenyl‐2‐(trifluoromethyl) acrylonitrile. ResearchGate. [Link]

  • Liu, F., et al. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 9(12), 6545–6551. [Link]

  • Thomson, R. J., et al. (2014). Synthesis of Isochromene-Type Scaffolds via Single-Flask Diels–Alder-[4 + 2]-Annulation Sequence of a Silyl-Substituted Diene with Menadione. Organic Letters, 16(13), 3492–3495. [Link]

  • Diels–Alder reaction - Wikipedia. en.wikipedia.org. [Link]

  • Lee, S., et al. (2015). DFT Studies on the Stereoselectivity of α-Silyloxy Diazoalkane Cycloadditions. Molecules, 20(12), 21325–21334. [Link]

  • Kozmin, S. A., & Rawal, V. H. (1999). 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels−Alder Reaction. The Journal of Organic Chemistry, 64(9), 3039-3052. [Link]

  • Ashenhurst, J. (2018). Regiochemistry In The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Cibulka, R., & Svobodová, E. (2016). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry, 12, 1916–1934. [Link]

  • Kozmin, S. A., & Rawal, V. H. (1999). 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels−Alder Reaction. ACS Publications. [Link]

  • Companyó, X., et al. (2021). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. Organic Letters, 23(19), 7474–7479. [Link]

  • Huang, Y., et al. (2015). Structural information of the 1-silyloxy-3-aminobutadiene. (a) NMR... ResearchGate. [Link]

  • Jaworska, M., et al. (2023). In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues. International Journal of Molecular Sciences, 24(18), 14002. [Link]

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  • Al-Hamdani, W. A. S., et al. (2021). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Heliyon, 7(11), e08304. [Link]

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Methodological & Application

Application Note: Solvent Selection & Protocols for 1-(Trimethylsiloxy)-1,3-butadiene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for 1-(Trimethylsiloxy)-1,3-butadiene reactions Content Type: Application Notes and Protocols

Executive Summary & Strategic Importance

This compound (TMS-butadiene) is a foundational silyl enol ether diene used extensively in organic synthesis for constructing six-membered rings via Diels-Alder cycloadditions and forming carbon-carbon bonds via Mukaiyama Aldol or Michael additions .

Its utility, however, is strictly governed by its sensitivity to hydrolysis and the electronic requirements of the transition state. The trimethylsilyl (TMS) group is labile; improper solvent choice leads to rapid desilylation, yielding the unreactive enone or aldehyde precursors. Furthermore, solvent polarity dictates the endo/exo selectivity ratios in cycloadditions by stabilizing specific transition state dipoles.

This guide provides a decision framework for solvent selection, validated protocols for key reactions, and troubleshooting mechanisms to maximize yield and stereocontrol.

Solvent Selection Framework

The "Stability vs. Reactivity" Matrix

Solvent selection for TMS-butadiene must balance Lewis Acid (LA) compatibility with hydrolytic stability.

Solvent ClassExamplesSuitabilityMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformIdeal Non-coordinating to Lewis Acids; solubilizes most organic substrates; moderate polarity stabilizes TS without deactivating catalysts.
Aromatic Hydrocarbons Toluene, Benzene, XylenesExcellent Ideal for thermal Diels-Alder (high boiling point); highly non-polar environment prevents hydrolysis; poor solubility for some Lewis Acids.
Ethers THF, Diethyl EtherConditional Risk: Lewis basic oxygen coordinates to strong Lewis Acids (

,

), deactivating them. Use only with weak LAs or in anionic pathways.
Polar Aprotic DMF, DMSO, AcetonitrileAvoid High dielectric constant promotes rapid desilylation/hydrolysis; strongly coordinates/deactivates Lewis Acids.
Protic Alcohols, WaterStrictly Avoid Immediate hydrolysis of the O-Si bond unless using specialized surfactant/lanthanide systems.
Lewis Acid Compatibility Guide

The choice of Lewis Acid dictates the solvent.

  • Strong LAs (

    
    , 
    
    
    
    ,
    
    
    ):
    Must use DCM . THF will complex and kill reactivity.
  • Moderate LAs (

    
    , 
    
    
    
    ):
    Compatible with Ether/THF (chelating control) or DCM .
  • Lanthanides (

    
    , 
    
    
    
    ):
    Unique tolerance. Can function in aqueous-organic mixtures, but DCM or Toluene is preferred for anhydrous TMS-butadiene protocols.

Visualized Decision Pathways

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the preservation of the diene while maximizing catalytic efficiency.

SolventSelection Start Start: Reaction Type RxnType Select Reaction Start->RxnType DA Diels-Alder Cycloaddition RxnType->DA Aldol Mukaiyama Aldol / Michael RxnType->Aldol Method Activation Method? DA->Method LAType Lewis Acid Strength? Aldol->LAType Always Catalytic Thermal Thermal (No Catalyst) Method->Thermal LewisAcid Lewis Acid Catalyzed Method->LewisAcid SolvTol Solvent: Toluene/Xylene (High T, Non-polar) Thermal->SolvTol Promotes Exo Prevents Hydrolysis LewisAcid->LAType StrongLA Strong (TiCl4, AlCl3) LAType->StrongLA WeakLA Weak/Chelating (ZnCl2, MgBr2) LAType->WeakLA SolvDCM Solvent: Anhydrous DCM (Non-coordinating) StrongLA->SolvDCM Avoids Deactivation WeakLA->SolvDCM General Use SolvEther Solvent: Ether/THF (Coordination allowed) WeakLA->SolvEther Chelation Control

Caption: Decision matrix for selecting the optimal solvent based on activation method and Lewis Acid strength.

Validated Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: Synthesis of cyclohexene derivatives with high endo selectivity. Scope: Reaction of this compound with electron-deficient dienophiles (e.g., methyl acrylate, maleic anhydride).

Reagents:

  • This compound (1.2 equiv)

  • Dienophile (1.0 equiv)[1]

  • Lewis Acid:

    
     (1.0 M in DCM) or 
    
    
    
    (dried)
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Sat.

    
    
    

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Add a magnetic stir bar.[2]

  • Solvent Charge: Add anhydrous DCM (0.1 M concentration relative to dienophile).

    • Note: DCM must be distilled over

      
       or passed through an activated alumina column.
      
  • Dienophile Addition: Add the dienophile (1.0 equiv) and cool to -78 °C (dry ice/acetone bath).

  • Catalyst Activation: Add Lewis Acid dropwise.

    • Critical: For

      
      , yellow/orange complexation color often appears. Stir for 15 min to ensure coordination.
      
  • Diene Addition: Dissolve TMS-butadiene (1.2 equiv) in a minimal volume of DCM and add dropwise over 20 mins along the flask wall (pre-cooling the solution).

    • Reasoning: Slow addition prevents localized exotherms that degrade stereoselectivity.

  • Reaction: Stir at -78 °C for 2-4 hours. Monitor by TLC (Note: TMS ether hydrolyzes on silica; look for the hydrolysis product ketone).

  • Quench: Pour cold mixture into vigorously stirring sat.

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Hydrolysis (Optional): If the target is the cyclohexanone (not the silyl ether), treat the crude oil with THF/1N HCl (4:1) for 1 hour at RT.

Protocol B: Thermal Diels-Alder (Solvent-Free or Toluene)

Objective: Reaction with low-reactivity dienophiles requiring thermal activation.

  • Setup: Use a sealed pressure tube or reflux condenser.

  • Solvent: Toluene (0.5 M to 1.0 M).

    • Note: Benzene is historically used but Toluene is safer and has a higher boiling point (

      
      ).
      
  • Execution: Mix Diene and Dienophile. Add radical inhibitor (e.g., BHT, 1-2 mg) to prevent polymerization.

  • Heating: Heat to 80-110 °C for 12-24 hours.

  • Purification: Direct concentration in vacuo followed by distillation or flash chromatography.

Mechanism & Troubleshooting

Diagram 2: Reaction Workflow & Hydrolysis Management

This workflow highlights the critical "Dry" zones required to prevent the most common failure mode: premature hydrolysis.

Workflow Prep 1. Drying (Flame dry glassware, Distill DCM) Mix 2. Complexation (Dienophile + LA @-78°C) Prep->Mix Add 3. Diene Addition (Slow, Cold) Mix->Add Hydrolysis FAILURE MODE: Premature Hydrolysis Mix->Hydrolysis Wet Solvent React 4. Reaction (Monitor TLC) Add->React Add->Hydrolysis Fast Addition (Exotherm) Quench 5. Quench (NaHCO3 or HCl) React->Quench

Caption: Operational workflow emphasizing critical control points to avoid premature hydrolysis.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Recovered Starting Material Catalyst DeactivationSwitch from THF to DCM. Ensure LA is fresh (not hydrolyzed).
Formation of

-unsaturated ketone
Premature HydrolysisSolvent was wet. Re-distill DCM over

. Ensure inert atmosphere.
Poor Endo/Exo Selectivity Temperature too highMaintain -78 °C strictly. Lower reaction concentration.
Polymerization Radical mechanismAdd radical scavenger (BHT/Hydroquinone) for thermal reactions.

References

  • Organic Syntheses Procedure: Preparation and Diels–Alder Reaction of a Highly Nucleophilic Diene. (Detailed protocol for Danishefsky-type dienes).

  • Sigma-Aldrich Technical Bulletin: Diels–Alder Reaction Guide. (Overview of Lewis Acids and solvent effects).

  • Journal of the American Chemical Society: Solvent Effects in the Diels-Alder Reaction. (Theoretical grounding on polarity and selectivity).

  • BenchChem Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers. (Specifics on Lewis Acid/Solvent pairings for Aldol).

  • National Institutes of Health (PMC): Hetero-Diels–Alder reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes. (Application of similar dienes in synthesis).[1][3][4][5]

Sources

Strategic Hydrolysis of 1-(Trimethylsiloxy)-1,3-butadiene Diels-Alder Adducts: Mechanism, Protocols, and Key Considerations

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, is a cornerstone of modern synthetic organic chemistry for the construction of six-membered rings.[1] Electron-rich dienes, such as 1-(trimethylsiloxy)-1,3-butadiene and its derivatives (e.g., Danishefsky's diene), are highly reactive partners in these transformations, affording silyl enol ether adducts.[1][2] The subsequent hydrolysis of these adducts is a critical step, serving to unmask a ketone or α,β-unsaturated ketone functionality. This application note provides a comprehensive guide to the mechanism of this hydrolysis, detailed experimental protocols, and expert insights into optimizing this pivotal transformation.

Introduction: The Synthetic Utility of Silyl Enol Ether Adducts

The Diels-Alder reaction provides a powerful and stereospecific method for generating cyclic systems with a high degree of complexity in a single step.[3][4] The use of this compound as the diene component introduces a masked carbonyl group into the resulting cyclohexene ring. The trimethylsilyl (TMS) group serves as a robust protecting group for the enol, rendering it stable for isolation and purification while enhancing the diene's reactivity through its electron-donating nature.[1]

The true synthetic value of the resulting silyl enol ether adduct lies in its controlled deprotection. The hydrolysis step converts the inert silyl enol ether back into a reactive carbonyl moiety, providing a gateway to a vast array of further chemical modifications. This two-step sequence—cycloaddition followed by hydrolysis—is a highly reliable method for the synthesis of functionalized cyclohexenones, which are common structural motifs in natural products and pharmaceutical agents.[5][6]

Mechanistic Insights into Silyl Enol Ether Hydrolysis

The cleavage of the silicon-oxygen bond in the Diels-Alder adduct is most commonly and efficiently achieved under acidic conditions.[7][8] While basic or fluoride-based methods are also known for silyl ether deprotection, mild acidic hydrolysis is typically preferred for these substrates to avoid potential side reactions like epimerization or rearrangement.[9][10]

The accepted mechanism for acid-catalyzed hydrolysis proceeds through three key stages:

  • Protonation of the Enol Ether: The reaction initiates with the protonation of the carbon-carbon double bond of the silyl enol ether. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion intermediate.[8][11] The electron-donating character of the oxygen atom facilitates this protonation at the carbon atom.[7]

  • Nucleophilic Attack on Silicon: A water molecule then acts as a nucleophile, attacking the electrophilic silicon atom. This step is facilitated by the high affinity of silicon for oxygen.[8]

  • Collapse and Tautomerization: The intermediate collapses, breaking the silicon-oxygen bond to release the enol and a trimethylsilanol (TMSOH) byproduct. The liberated enol rapidly tautomerizes to the more thermodynamically stable ketone product.[12] The TMSOH byproduct typically dimerizes to form the inert hexamethyldisiloxane (TMS-O-TMS).[8]

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// Edges Adduct -> Oxocarbenium [label=" 1. Protonation", color="#EA4335"]; H_plus -> Adduct [style=invis]; Oxocarbenium -> Intermediate [label=" 2. Nucleophilic Attack", color="#4285F4"]; H2O_nuc -> Oxocarbenium [style=invis]; Intermediate -> Enol_Product [label=" 3. Collapse", color="#34A853"]; Intermediate -> TMSOH [style=dashed, color="#34A853"]; Enol_Product -> Ketone [label=" Spontaneous", color="#5F6368"]; Enol_Product -> Tautomerization [style=invis]; Tautomerization -> Ketone [style=invis];

// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; H_plus -> dummy1 [style=invis]; dummy1 -> H2O_nuc [style=invis]; H2O_nuc -> dummy2 [style=invis]; } caption="Figure 1: Mechanism of Acid-Catalyzed Hydrolysis."

Experimental Protocols

The choice of acid and solvent can be tailored to the specific substrate, particularly concerning the presence of other acid-labile functional groups. Below are two robust, general-purpose protocols for the hydrolysis of trimethylsilyl enol ether Diels-Alder adducts.

Protocol 1: Mild Hydrolysis with Hydrochloric Acid in Acetone/Water

This protocol is effective for most standard adducts and utilizes common laboratory reagents.

Materials:

  • This compound Diels-Alder adduct

  • Acetone (ACS grade)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the Diels-Alder adduct (1.0 eq) in acetone (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: To the stirring solution at room temperature (20–25 °C), add 1 M HCl (1.5–2.0 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The silyl enol ether starting material is typically less polar than the resulting ketone product. The reaction is usually complete within 30 minutes to 2 hours.

  • Quenching: Once the reaction is complete, carefully add saturated NaHCO₃ solution to neutralize the acid until gas evolution ceases.

  • Solvent Removal: Remove the bulk of the acetone using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL for a 1 mmol scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Hydrolysis using Trifluoroacetic Acid (TFA) for Sensitive Substrates

For adducts derived from highly reactive dienes like Danishefsky's diene, a rapid and clean hydrolysis can be achieved with TFA, often without a formal workup before purification.[5]

Materials:

  • Diels-Alder adduct (e.g., from Danishefsky's diene)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Water

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: Dissolve the adduct (1.0 eq) in THF (0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acidification: Prepare a 10% solution of TFA in THF containing a small amount of water (e.g., 9:1:1 THF:TFA:H₂O). Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 15–30 minutes. The reaction is typically very fast. Monitor by TLC.

  • Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove azeotropically any remaining TFA.

  • Purification: Directly load the crude residue onto a silica gel column for purification. The acidic nature of the crude mixture is usually compatible with silica gel.

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// Edges Start -> Dissolve [color="#5F6368"]; Dissolve -> Add_Acid [color="#5F6368"]; Add_Acid -> Monitor [color="#5F6368"]; Monitor -> Workup [label="Reaction Complete", color="#5F6368"]; Monitor -> Add_Acid [label="Incomplete", color="#EA4335", style=dashed]; Workup -> Dry [color="#5F6368"]; Dry -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } caption="Figure 2: General Experimental Workflow for Hydrolysis."

Key Considerations and Troubleshooting

To ensure a successful and high-yielding hydrolysis, several factors should be considered.

ParameterRecommended Conditions & Rationale
Acid Choice HCl, H₂SO₄: Inexpensive and effective for robust substrates. Use catalytically (0.1 eq) to stoichiometrically (2.0 eq). TFA: Excellent for rapid, clean conversions, especially for adducts of activated dienes.[5] Acetic Acid: A milder option for highly sensitive substrates, but may require longer reaction times or gentle heating.
Solvent System THF, Acetone: Water-miscible solvents that ensure a homogeneous reaction mixture when the aqueous acid is added. Methanol: Can also be used, but may lead to acetal formation as a side reaction with the product ketone under acidic conditions.
Temperature 0 °C to Room Temperature: Most hydrolyses are rapid and can be performed at room temperature.[13] For highly exothermic reactions or sensitive substrates, starting at 0 °C provides better control.
Stereochemistry The hydrolysis of the silyl enol ether to the ketone does not affect the stereocenters created during the Diels-Alder reaction. The stereospecificity of the cycloaddition is preserved in the final product.[14][15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid catalyst; short reaction time; low temperature.Add more acid catalyst portion-wise. Allow the reaction to stir for a longer duration. Let the reaction warm to room temperature.
Low Yield Product is water-soluble; emulsion during workup; decomposition on silica gel.Perform more extractions (5-6 times). Add brine to break up emulsions. Deactivate silica gel with triethylamine (1% in eluent) if the product is acid-sensitive.
Side Product Formation Other acid-labile groups in the molecule (e.g., acetals, t-butyl ethers) are being cleaved.Use a milder acid (e.g., acetic acid) or a buffered system. Reduce reaction time and temperature. Consider non-acidic deprotection methods (e.g., TBAF), though these may be slower.[10]

Conclusion

The hydrolysis of this compound Diels-Alder adducts is a fundamental and enabling transformation in organic synthesis. Understanding the acid-catalyzed mechanism allows for the rational selection of reaction conditions to achieve efficient and clean conversion to the desired ketone products. The protocols provided herein serve as a reliable starting point for researchers, and the accompanying troubleshooting guide addresses common experimental challenges. By mastering this simple yet crucial deprotection step, chemists can fully leverage the power of the Diels-Alder reaction to access complex molecular architectures for applications in research, discovery, and development.

References

  • Mechanism of silyl enol ether hydrolysis under acidic conditions. (2026, February 12). Chemistry Stack Exchange.
  • Matsuo, I. (2016, April 4). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis.
  • Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). Kimia.
  • The Diels-Alder Reaction. Organic Chemistry Tutor.
  • Danishefsky's diene. Wikipedia.
  • Silyl Ether Protecting Groups Explained. Pearson.
  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry.
  • Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Study.com.
  • ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED C
  • Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes.
  • Stereochemistry of the Diels-Alder Reaction. (2017, November 13). Master Organic Chemistry.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Rubottom oxidation (Silyl enol ether to alpha hydroxyl ketone) by Dr. Tanmoy Biswas. (2022, January 22). YouTube.
  • Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2.
  • 16.7: Diels-Alder Stereochemistry. (2020, May 30). Chemistry LibreTexts.
  • Synthesis of ketones by hydrolysis of enol ethers. Organic Chemistry Portal.
  • Ch 10: Diels-Alder reaction. University of Calgary Department of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Trimethylsiloxy)-1,3-butadiene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Trimethylsiloxy)-1,3-butadiene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile silyl enol ether in their synthetic workflows. Here, we address common challenges related to its stability, particularly in the presence of moisture, and provide practical, field-tested solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as (1,3-Butadien-1-yloxy)trimethylsilane, is a silyl enol ether of crotonaldehyde.[1] It is a highly reactive diene commonly used in organic synthesis, most notably in Diels-Alder reactions and other cycloadditions.[2] Its electron-rich nature, conferred by the trimethylsiloxy group, makes it a potent nucleophile that reacts readily with electron-deficient dienophiles.[3][4]

Q2: Why is this compound so sensitive to moisture?

Like other silyl enol ethers, this compound is susceptible to hydrolysis. The core of this instability lies in the silicon-oxygen bond. Water acts as a nucleophile and attacks the electrophilic silicon atom.[5][6] This process is often catalyzed by trace amounts of acid or base.[7] The reaction ultimately cleaves the Si-O bond, regenerating a carbonyl compound (in this case, crotonaldehyde) and forming trimethylsilanol, which typically dimerizes to hexamethyldisiloxane.[5] This decomposition pathway is a significant concern as it consumes the desired reagent and introduces byproducts into the reaction mixture.

Q3: How can I visually assess the quality of my this compound?

Pure this compound is a clear, light yellow liquid.[2] Significant discoloration (e.g., turning dark yellow or brown), the presence of solid precipitates, or a noticeable increase in viscosity may indicate decomposition. However, visual inspection is not a substitute for analytical verification. For a definitive quality check, it is recommended to take a fresh 1H NMR or GC-MS of the reagent before use, especially if it has been stored for an extended period or if you suspect contamination.

Q4: What are the ideal storage and handling conditions for this reagent?

To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is critical. The compound is flammable and moisture-sensitive.[2][8]

ParameterRecommendationRationale
Temperature 2–8°C.[1][9]Refrigeration slows down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[2][8]Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed container, preferably with a septum-sealed cap.Minimizes moisture ingress during storage and dispensing.
Handling Use dry solvents and glassware. Dispense using dry syringes or cannulas.Prevents accidental introduction of water, which initiates hydrolysis.
Incompatibilities Strong oxidizing agents, strong acids, and peroxides.[8][10]These substances can cause vigorous and hazardous reactions.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems that may arise during experiments involving this compound.

Scenario 1: Low or No Yield in a Diels-Alder Reaction

You've set up a Diels-Alder reaction using this compound as the diene, but upon workup and analysis, you observe a low yield of the desired cycloadduct and the presence of crotonaldehyde.

Root Cause Analysis and Solutions
  • Reagent Degradation: The most likely cause is the hydrolysis of the silyl enol ether prior to or during the reaction.

    • Solution: Verify the purity of your diene using 1H NMR. If significant hydrolysis is detected, purify the reagent by fractional distillation under an inert atmosphere.[2] Always use a fresh bottle or a properly stored aliquot for best results.

  • Moisture in Reaction Setup: Trace moisture in your solvent, glassware, or other reagents can be sufficient to degrade the diene.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure any other reagents are also anhydrous.

  • Inadequate Inert Atmosphere: A poor seal or insufficient purging can allow atmospheric moisture to enter the reaction vessel.

    • Solution: Use well-fitting septa and purge the reaction flask thoroughly with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction, especially during reagent addition and temperature changes.

  • Lewis Acid Catalyst Issues: If your reaction uses a Lewis acid catalyst (e.g., TiCl4, SnCl4), it can be deactivated by water.[5]

    • Solution: Use freshly distilled or purchased anhydrous Lewis acids. Add the Lewis acid to the reaction mixture at the appropriate temperature (often low temperatures like -78°C) to prevent side reactions.

Troubleshooting Workflow: Low Product Yield

G start Low or No Product Yield check_reagent Analyze Diene Quality (NMR, GC-MS) start->check_reagent is_degraded Is Diene Degraded? check_reagent->is_degraded purify Action: Purify Diene (Distillation) or Use New Batch is_degraded->purify Yes check_setup Review Experimental Setup is_degraded->check_setup No success Proceed with Optimized Reaction purify->success check_solvent Check Solvent/Reagent Anhydrous Quality check_setup->check_solvent dry_solvent Action: Use Freshly Dried Solvents/Reagents check_solvent->dry_solvent Suspect check_atmosphere Check Inert Atmosphere Technique check_solvent->check_atmosphere Confirmed Dry dry_solvent->success improve_inert Action: Re-purge System, Check for Leaks check_atmosphere->improve_inert Suspect check_atmosphere->success Confirmed Good improve_inert->success

Caption: Troubleshooting flowchart for low-yield reactions.

Scenario 2: Formation of an Unexpected Carbonyl Compound After Aqueous Workup

You performed a reaction and the subsequent aqueous workup was intended to hydrolyze the silyl enol ether adduct to the corresponding ketone. However, you isolate a mixture of products or an unexpected α,β-unsaturated ketone.

Root Cause Analysis and Solutions
  • Mechanism of Hydrolysis: The hydrolysis of a silyl enol ether proceeds via an enol intermediate.[5][6] Under acidic or basic conditions, this enol tautomerizes to the ketone.

    • Acid-Catalyzed Hydrolysis: Protonation of the double bond is typically the first step, followed by attack of water at the silicon or the adjacent carbon.[6][11] This is generally a fast and clean process.

    • Base-Catalyzed Hydrolysis: The rate of non-enzymatic hydrolysis increases with pH.[12] Hydroxide can directly attack the silicon atom.[7]

  • Uncontrolled pH During Workup: If the pH of the aqueous workup is not controlled, side reactions can occur. For example, if the desired product is sensitive to acid or base, elimination or rearrangement reactions can compete with the simple hydrolysis, leading to α,β-unsaturated byproducts.

    • Solution: Use a buffered aqueous solution for the workup (e.g., saturated NH4Cl for a mildly acidic quench, or a phosphate buffer). If using dilute acid (e.g., 1M HCl), ensure the quenching is performed at a low temperature (0°C) and for a short duration to minimize side reactions.

Protocol: Controlled Hydrolysis During Aqueous Workup
  • Cool the reaction mixture to 0°C in an ice-water bath.

  • While stirring vigorously, slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to stir for 10-15 minutes at 0°C, monitoring the hydrolysis of the silyl ether by TLC.

  • Once the hydrolysis is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Mechanistic Insight: The Hydrolysis Pathway

Understanding the mechanism of decomposition is key to preventing it. The hydrolysis of this compound is a two-part process involving the cleavage of the silyl ether and subsequent tautomerization.

G sub This compound intermediate Intermediate Complex sub->intermediate Nucleophilic attack on Silicon water H₂O water->intermediate enol Crotonaldehyde Enol intermediate->enol Si-O Cleavage tms_oh Trimethylsilanol (Me₃SiOH) intermediate->tms_oh product Crotonaldehyde enol->product Tautomerization hmdso Hexamethyldisiloxane (HMDSO) tms_oh->hmdso Condensation tms_oh2 Trimethylsilanol (Me₃SiOH) tms_oh2->hmdso

Caption: Hydrolysis of this compound.

This process highlights that the introduction of a single molecule of water can initiate a cascade that consumes the reagent and generates multiple byproducts, underscoring the critical need for anhydrous conditions.

References

  • Silyl enol ether - Wikipedia. (n.d.).
  • Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7).
  • Mechanism of silyl enol ether hydrolysis under acidic conditions. (2026, February 12).
  • Hydrolysis of silyl enol ether - Chemistry Stack Exchange. (2026, February 12).
  • α-Hydroxylation of Enolates and Silyl Enol Ethers | Request PDF - ResearchGate. (n.d.).
  • Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Lithium enolates & enolate equivalents - Making Molecules. (2024, July 15).
  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. (2024, April 18). Retrieved February 21, 2026, from [Link]

  • CAS No : 6651-43-0 | Product Name : this compound | Pharmaffiliates. (n.d.). Retrieved February 21, 2026, from [Link]

  • 2-(TRIMETHYLSILOXY)-1,3-BUTADIENE - Gelest, Inc. (2017, January 27). Retrieved February 21, 2026, from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.).
  • Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules - YouTube. (2022, January 21).
  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6 ... - PMC. (2021, June 1). Retrieved February 21, 2026, from [Link]

  • preparation and diels–alder reaction of a highly nucleophilic diene - Organic Syntheses Procedure. (n.d.). Retrieved February 21, 2026, from [Link]

  • Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones - PMC. (2021, May 25). Retrieved February 21, 2026, from [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. (n.d.). Retrieved February 21, 2026, from [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction - Chemistry LibreTexts. (2022, September 24). Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting low yields in silyloxydiene Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DA-SIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields in silyloxydiene (e.g., Danishefsky’s, Rawal’s) Diels-Alder reactions due to one of three critical failure modes: hydrolytic instability of the diene , Lewis Acid (LA) incompatibility , or incomplete workup (hydrolysis/elimination failure) . Unlike simple carbocyclic Diels-Alder reactions, silyloxydienes yield silyl enol ethers that require a specific, controlled downstream process to release the target cyclohexenone.

This guide bypasses general advice and targets the specific mechanistic bottlenecks of silyloxy-based cycloadditions.

Section 1: Diagnostic Triage

Before altering conditions, identify where the mass balance is being lost. Use this logic flow to categorize your failure mode.

DiagnosticTriage Start Analyze Crude NMR SM_Present Starting Material (Dienophile) Remains Unreacted Start->SM_Present Low Conversion Complex_Mix Complex Mixture / Black Tar Start->Complex_Mix Decomposition Wrong_Prod Clean Product but Wrong Mass/Shift Start->Wrong_Prod Workup Issue Action1 Increase LA Strength or Switch to Rawal's Diene SM_Present->Action1 See Phase 2: Catalysis Mismatch Action2 Distill Diene (Remove Et3N·HCl) Complex_Mix->Action2 See Phase 1: Diene Purity Action3 Force Elimination of Methoxy Group Wrong_Prod->Action3 See Phase 3: Hydrolysis Protocol

Figure 1: Diagnostic logic for categorizing yield loss in silyloxydiene cycloadditions.

Phase 1: Reagent Integrity (The Silent Killer)

The Issue: Commercial Danishefsky’s diene is often contaminated with triethylamine hydrochloride (Et₃N·HCl) and hydrolysis products (4-methoxy-3-buten-2-one). Et₃N·HCl is acidic enough to decompose the diene but not strong enough to catalyze the reaction effectively.

Protocol: Diene Purification

  • Visual Check: If the diene is dark brown or opaque, it must be distilled.

  • Distillation: Distill under reduced pressure (e.g., 15 mmHg, ~68-70°C).

  • Stabilization: Collect over activated 4Å molecular sieves if not using immediately.

  • Validation: Take a 1H NMR in C₆D₆ (avoid CDCl₃ as its acidity can hydrolyze the sample). Look for the vinyl protons at δ 4.1–4.5 ppm. If you see signals at δ 2.2 (methyl ketone), significant hydrolysis has occurred [1].

Phase 2: Reaction Conditions & Catalysis

The Issue: Thermal conditions often require temperatures (>100°C) that promote polymerization of silyloxydienes. Lewis Acid catalysis is preferred, but "stronger" is not always better.

Catalyst Selection Matrix

Catalyst ClassExamplesBest ForRisk Factor
Mild / Lanthanide Eu(fod)₃, Yb(OTf)₃Acid-sensitive dienophiles (e.g., aldehydes)Slow reaction rates; requires high catalyst loading (5-10%).
Moderate / Chelation ZnCl₂, MgBr₂·OEt₂Bidentate dienophiles (e.g., α-keto esters)Hygroscopic; water traces kill the diene immediately.
Strong / Boron BF₃·OEt₂Unreactive esters/nitrilesHigh Risk: Can cause rapid polymerization of the diene. Use at -78°C only.

The "Rawal Upgrade": If Danishefsky’s diene fails despite catalysis, switch to Rawal’s Diene (1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene).

  • Why: The amino group raises the HOMO significantly, making it 25–3000x more reactive [2].

  • Benefit: Often runs without Lewis Acids or at much lower temperatures.

Phase 3: Workup & Isolation (The Critical Step)

The Issue: The immediate product of the reaction is a silyl enol ether , NOT the ketone. Many researchers lose yield here because they either:

  • Fail to hydrolyze the silyl group completely.

  • Hydrolyze the silyl group but fail to eliminate the methoxy group (in Danishefsky diene cases), isolating the β-methoxy ketone instead of the enone.

Mechanism & Protocol:

ReactionPathway Diene Silyloxydiene + Dienophile Adduct Silyl Enol Ether (Intermediate) Diene->Adduct Cycloaddition MethoxyKetone β-Methoxy Ketone (Trap!) Adduct->MethoxyKetone Mild Acid (HCl/THF) Target Cyclohexenone (Target) Adduct->Target Direct TFA Treatment MethoxyKetone->Target Elimination (-MeOH)

Figure 2: The pathway from adduct to target. Note the "Trap" stage where yield is often miscalculated.

Standard Hydrolysis Protocol:

  • Quench: Dilute reaction mixture with THF.

  • Acidification: Add 1N HCl (approx. 10% vol/vol of solvent). Stir at RT for 1-2 hours.

    • Checkpoint: TLC will show the disappearance of the non-polar silyl enol ether and appearance of a more polar spot.

  • The Elimination (If using Danishefsky's Diene):

    • If the product is the β-methoxy ketone (indicated by a methoxy singlet ~3.2 ppm and lack of enone double bond signals), you must force elimination.

    • Method: Treat the crude residue with dilute DBU (1.1 equiv) in CH₂Cl₂ or stir with slightly more concentrated acid (e.g., TFA in DCM) if the substrate tolerates it [3].

FAQs: Troubleshooting Specific Scenarios

Q: My crude NMR shows the product, but it disappears after column chromatography. A: Silyl enol ethers are hydrolytically unstable on silica gel. They will partially hydrolyze to the ketone, streaking the column.

  • Fix: You must perform the acid hydrolysis workup before chromatography to convert everything to the stable ketone form.

Q: I am using an aldehyde as a dienophile (Hetero-Diels-Alder) and yields are <30%. A: Aldehydes are prone to polymerization under the Lewis Acid conditions required for Danishefsky’s diene.

  • Fix: Switch to Rawal’s Diene . It reacts with aldehydes under thermal conditions (or very mild catalysis) to form dihydropyrones efficiently, avoiding the harsh conditions that degrade the aldehyde [4].

Q: Can I use the "High Pressure" method instead of Lewis Acids? A: Yes, but be cautious. While pressure accelerates the reaction (negative volume of activation), silyloxydienes are fragile.

  • Insight: High pressure is excellent for steric hindrance issues but will not fix electronic mismatch. If the electronic gap is too large, stick to Eu(fod)₃ catalysis.

References
  • Danishefsky, S.; Kitahara, T. "A useful diene for the Diels-Alder reaction."[1][2] Journal of the American Chemical Society, 1974, 96(25), 7807–7808.

  • Kozmin, S. A.; Rawal, V. H. "Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes."[3][4] The Journal of Organic Chemistry, 1997, 62(16), 5252–5253.

  • Danishefsky, S. J. "Siloxy Dienes in Total Synthesis." Accounts of Chemical Research, 1981, 14(12), 400–406.

  • Huang, Y.; Rawal, V. H. "Hydrogen-Bond-Promoted Hetero-Diels−Alder Reactions of Unactivated Ketones." Journal of the American Chemical Society, 2002, 124(33), 9662–9663.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Trimethylsiloxy)-1,3-butadiene and Rawal’s Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The strategic selection of the diene component is paramount to the success of this powerful cycloaddition. Among the plethora of dienes available, 1-(trimethylsiloxy)-1,3-butadiene, commonly known as Danishefsky's diene, and 1-amino-3-siloxy-1,3-butadienes, exemplified by Rawal's diene, have emerged as highly valuable and versatile reagents. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Structural and Electronic Distinctions

While both Danishefsky's diene and Rawal's diene are electron-rich 1,3-butadienes bearing a siloxy group at the 3-position, the key distinction lies in the substituent at the 1-position. Danishefsky's diene possesses a methoxy group, whereas Rawal's diene features a dialkylamino group. This seemingly subtle difference has profound implications for their electronic properties and, consequently, their reactivity.

The nitrogen atom of the amino group in Rawal's diene is a more powerful electron-donating group than the oxygen atom of the methoxy group in Danishefsky's diene. This results in a significant elevation of the Highest Occupied Molecular Orbital (HOMO) energy of Rawal's diene.[1][2] In the context of a normal-electron-demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), a higher HOMO energy leads to a smaller energy gap between the frontier orbitals, resulting in a faster reaction rate.

Head-to-Head Reactivity Comparison: A Tale of Two Dienes

The enhanced electron-donating ability of the amino group in Rawal's diene translates to a dramatic increase in its nucleophilicity and reactivity compared to Danishefsky's diene. Experimental evidence consistently demonstrates that Rawal's diene is significantly more reactive, with reports suggesting it can be 25 to 3000 times more reactive depending on the dienophile.[3][4] This heightened reactivity allows for Diels-Alder reactions to proceed under much milder conditions, often at room temperature and without the need for a catalyst.

In contrast, Danishefsky's diene, while still a reactive diene, often requires more forcing conditions to achieve comparable results, particularly with less reactive dienophiles.[4][5] For instance, in hetero-Diels-Alder reactions with aldehydes, Danishefsky's diene typically necessitates the use of a Lewis acid catalyst, such as boron trifluoride etherate, at low temperatures to facilitate the reaction.[4][5] Rawal's diene, on the other hand, undergoes analogous reactions smoothly under thermal conditions.[4][5]

Experimental Data: Hetero-Diels-Alder Reactions with Aldehydes

The following table summarizes a direct comparison of the yields obtained in the hetero-Diels-Alder reaction of Danishefsky's diene and Rawal's diene with a variety of aldehyde substrates.[5]

EntryAldehydeDanishefsky's Diene Yield (%)aRawal's Diene Yield (%)b
1Acetaldehyde6271
2Propionaldehyde6574
3Isobutyraldehyde6873
4Pivalaldehyde5569
5Benzaldehyde6068
64-Nitrobenzaldehyde5865
74-Methoxybenzaldehyde4557
8Cinnamaldehyde5261

aReaction conditions: Boron trifluoride etherate catalyst, low temperature.[5]

bReaction conditions: Thermal, room temperature.[5]

The data clearly illustrates that Rawal's diene consistently provides higher yields across a range of aliphatic and aromatic aldehydes under milder, catalyst-free conditions. This operational simplicity is a significant advantage in many synthetic applications, particularly for acid-sensitive substrates.

Mechanistic Underpinnings of Reactivity

The superior reactivity of Rawal's diene can be rationalized by considering the electronic contributions of the substituents at the 1- and 3-positions.

HOMO_Energy_Levels cluster_0 cluster_1 Rawal's Diene cluster_2 Danishefsky's Diene cluster_3 Dienophile High High Low Low RD_HOMO HOMO Dienophile_LUMO LUMO RD_HOMO->Dienophile_LUMO Smaller Energy Gap (Faster Reaction) DD_HOMO HOMO DD_HOMO->Dienophile_LUMO Larger Energy Gap (Slower Reaction)

Figure 1: Frontier Molecular Orbital Energy Comparison.

As depicted in Figure 1, the synergistic electron-donating effects of the 1-amino and 3-siloxy groups in Rawal's diene significantly raise its HOMO energy level compared to the 1-methoxy and 3-siloxy substituted Danishefsky's diene.[1][2] This smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a more favorable orbital interaction and a lower activation energy for the Diels-Alder reaction, thus accelerating the reaction rate.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the practical differences in employing these two dienes, detailed, self-validating experimental protocols for a representative hetero-Diels-Alder reaction are presented below.

Protocol 1: Hetero-Diels-Alder Reaction of Danishefsky's Diene with Benzaldehyde

This protocol is adapted from established procedures requiring Lewis acid catalysis.

Materials:

  • Danishefsky's diene (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Boron trifluoride etherate (BF3·OEt2) (1.1 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of benzaldehyde (1.2 equiv) in anhydrous CH2Cl2.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the reactivity and prevent side reactions upon addition of the Lewis acid.

  • Lewis Acid Addition: Slowly add boron trifluoride etherate (1.1 equiv) to the cooled solution via the dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at -78 °C. Causality: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the diene.

  • Diene Addition: Add a solution of Danishefsky's diene (1.0 equiv) in anhydrous CH2Cl2 dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at -78 °C. Causality: The bicarbonate solution neutralizes the Lewis acid and any acidic byproducts.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.

Danishefsky_Diene_Workflow cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve Benzaldehyde in CH2Cl2 B 2. Cool to -78 °C A->B C 3. Add BF3·OEt2 B->C D 4. Add Danishefsky's Diene C->D E 5. Stir at -78 °C (3-4 h) D->E F 6. Quench with NaHCO3 E->F G 7. Warm to RT & Extract F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Figure 2: Workflow for Danishefsky's Diene Reaction.
Protocol 2: Hetero-Diels-Alder Reaction of Rawal's Diene with Benzaldehyde

This protocol highlights the operational simplicity of using Rawal's diene.[6]

Materials:

  • Rawal's diene (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Toluene

  • Acetyl chloride (AcCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of Rawal's diene (1.0 equiv) in toluene.

  • Aldehyde Addition: Add benzaldehyde (1.2 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC. Causality: The high intrinsic reactivity of Rawal's diene allows the reaction to proceed efficiently without external activation or cooling.

  • Hydrolysis: Upon completion of the cycloaddition, cool the reaction mixture to 0 °C and add acetyl chloride. Stir for 1 hour at 0 °C. Causality: Acetyl chloride facilitates the hydrolysis of the intermediate silyl enol ether and elimination of the amino group to afford the final dihydropyranone product.

  • Workup: Quench the reaction by the addition of saturated aqueous NaHCO3. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-2,3-dihydro-4H-pyran-4-one.

Rawals_Diene_Workflow cluster_0 Reaction cluster_1 Hydrolysis, Workup & Purification A 1. Dissolve Rawal's Diene in Toluene B 2. Add Benzaldehyde at RT A->B C 3. Stir at RT (12-24 h) B->C D 4. Cool to 0 °C & Add AcCl C->D E 5. Quench with NaHCO3 & Extract D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G

Figure 3: Workflow for Rawal's Diene Reaction.

Concluding Remarks for the Practicing Scientist

Both Danishefsky's diene and Rawal's diene are powerful tools in the synthetic chemist's arsenal for the construction of functionalized six-membered rings. The choice between them should be guided by the specific requirements of the synthetic target and the desired reaction conditions.

Danishefsky's diene remains a highly useful and well-studied reagent, particularly for substrates that are tolerant of Lewis acid catalysis. Its lower reactivity can sometimes be advantageous in complex settings where chemoselectivity is a concern.

Rawal's diene , with its significantly enhanced reactivity, offers a clear advantage in terms of milder reaction conditions, higher yields in many cases, and operational simplicity.[5] Its ability to react with a broad range of dienophiles, including less reactive ones, without the need for catalysts makes it an increasingly popular choice, especially for the synthesis of sensitive or complex molecules. Recent advancements in its large-scale synthesis have also made it more accessible for industrial applications.[6][7][8]

Ultimately, the complementary nature of these two dienes enriches the field of organic synthesis, providing chemists with a spectrum of reactivity to address diverse synthetic challenges.

References

  • Shamrai, O. I.; Iermolenko, I. A.; Ostapchuk, E. N.; Leha, D. O.; Zarudnitskii, E. V.; Ryabukhin, S. V.; Volochnyuk, D. M. Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. Org. Process Res. Dev.2025 . DOI: 10.1021/acs.oprd.5c00039. [Link]

  • Shamrai, O. I.; Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry2025 , 23 (1), 21–29. [Link]

  • Shamrai, O. I.; Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry2025 , 23 (1), 21–29. [Link]

  • Shamrai, O. I.; Iermolenko, I. A.; Ostapchuk, E. N.; et al. Shackles Off: A Kilo Scale Synthesis of Rawal's Diene. ChemRxiv. 2025 . [Link]

  • Shamrai, O. I.; Iermolenko, I. A.; Ostapchuk, E. N.; Leha, D. O.; Zarudnitskii, E. V.; Ryabukhin, S. V.; Volochnyuk, D. M. Large-Scale Synthesis of Rawal's Diene. Org. Process Res. Dev.2025 . [Link]

  • Shamrai, O. I.; Zarudnitskii, E. V. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. ResearchGate. 2025 . [Link]

  • An, G.; Kim, S.; Kim, J.; An, J. Highly enantioselective hetero-Diels–Alder reactions between Rawal's diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates. Chem. Commun.2009 , 7294-7296. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

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A Comparative Guide to the Infrared Spectrum of 1-(Trimethylsiloxy)-1,3-butadiene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-transform infrared (FTIR) spectrum of 1-(Trimethylsiloxy)-1,3-butadiene, a versatile diene widely employed in organic synthesis, particularly in Diels-Alder reactions.[1][2] By comparing its spectral features with those of structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its key vibrational modes. This analysis is crucial for reaction monitoring, quality control, and structural elucidation.

Silyl enol ethers, such as this compound, are important intermediates in organic synthesis.[3] Their reactivity and stability are influenced by the electronic and steric nature of the silyl group and the conjugated diene system. Infrared spectroscopy offers a powerful, non-destructive method to probe the molecular structure and bonding within these molecules.

Analysis of the IR Spectrum of this compound

The infrared spectrum of this compound is characterized by a unique combination of peaks corresponding to the vibrations of the trimethylsiloxy group and the conjugated diene system. The key to interpreting this spectrum lies in dissecting these two components and understanding their interplay.

A representative analysis of the major absorption bands reveals the following key features:

  • ~2960 cm⁻¹ (C-H stretch): This region is dominated by the stretching vibrations of the C-H bonds within the methyl groups of the trimethylsilyl moiety.

  • ~1640 cm⁻¹ and ~1590 cm⁻¹ (C=C stretch): These two distinct peaks are characteristic of the asymmetric and symmetric stretching vibrations of the conjugated C=C bonds in the butadiene backbone. The presence of two bands is a hallmark of a conjugated diene system.

  • ~1250 cm⁻¹ (Si-CH₃ bend): A strong and sharp absorption band in this region is indicative of the symmetric bending (umbrella) vibration of the methyl groups attached to the silicon atom. This is a highly characteristic peak for trimethylsilyl compounds.[4]

  • ~1080 cm⁻¹ (Si-O-C stretch): This strong band arises from the asymmetric stretching vibration of the Si-O-C linkage, a defining feature of silyl enol ethers.

  • ~840 cm⁻¹ (Si-C stretch): This absorption corresponds to the stretching vibrations of the Si-C bonds.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its IR spectrum with those of related molecules: 1,3-Butadiene, Hexamethyldisiloxane, and 1-(Trimethylsiloxy)cyclohexene.

Vibrational ModeThis compound (approx. cm⁻¹)1,3-Butadiene (approx. cm⁻¹)[5][6][7]Hexamethyldisiloxane (approx. cm⁻¹)[8][9]1-(Trimethylsiloxy)cyclohexene (approx. cm⁻¹)[10]
=C-H Stretch ~3090, ~3010~3087, ~3003N/A~3040
C-H Stretch (Alkyl) ~2960, ~2860N/A~2960, ~2900~2930, ~2860
C=C Stretch ~1640, ~1590~1643, ~1596N/A~1660
Si-CH₃ Bend ~1250N/A~1260~1250
Si-O-C Stretch ~1080N/A~1060 (Si-O-Si)~1190
=C-H Bend (out-of-plane) ~990, ~910~1013, ~908N/ANot clearly resolved
Si-C Stretch ~840N/A~840~845

Comparison with 1,3-Butadiene: The most significant differences are the appearance of strong peaks related to the trimethylsiloxy group (~2960, 1250, 1080, and 840 cm⁻¹) and the absence of these in the spectrum of 1,3-butadiene.[5][6] The C=C stretching frequencies in this compound are slightly shifted compared to the parent diene, reflecting the electronic influence of the oxygen atom.

Comparison with Hexamethyldisiloxane: This comparison highlights the characteristic absorptions of the trimethylsilyl group. Both molecules exhibit strong peaks around 2960 cm⁻¹ (C-H stretch), 1250-1260 cm⁻¹ (Si-CH₃ bend), and ~840 cm⁻¹ (Si-C stretch).[8][9] The key distinction is the Si-O-C stretch (~1080 cm⁻¹) in the silyl enol ether versus the Si-O-Si stretch (~1060 cm⁻¹) in hexamethyldisiloxane.

Comparison with 1-(Trimethylsiloxy)cyclohexene: Comparing the acyclic target molecule with its cyclic analog reveals subtle but important differences.[10][11] The cyclic silyl enol ether shows a single, strong C=C stretching band (~1660 cm⁻¹) due to the endocyclic double bond, in contrast to the two distinct C=C stretching bands of the conjugated diene system in this compound. The position of the Si-O-C stretch is also shifted, which can be attributed to the different steric and electronic environments of the enol ether moiety.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique that requires minimal sample preparation.[12][13][14]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal[13]

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application:

    • Place a small drop (typically 1-2 µL) of this compound directly onto the center of the ATR crystal.

    • If the sample is volatile, it may be necessary to acquire the spectrum quickly.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[15]

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

    • Perform a final check by acquiring a spectrum of the clean crystal to ensure no sample residue remains.

Workflow for IR Spectral Analysis

The logical flow for analyzing the IR spectrum of a known compound for verification or comparison is illustrated below.

IR_Analysis_Workflow Workflow for IR Spectral Analysis A Acquire Background Spectrum (Clean ATR Crystal) B Acquire Sample Spectrum (this compound) A->B Apply Sample C Process Data (Background Correction) B->C Compute Absorbance D Identify Key Peaks (e.g., C=C, Si-O-C, Si-CH3) C->D Peak Picking E Compare with Reference Spectrum (Database or Literature) D->E Verification F Compare with Spectra of Alternatives (e.g., 1,3-Butadiene, Hexamethyldisiloxane) D->F Comparative Analysis G Structural Confirmation or Purity Assessment E->G F->G

Caption: Logical workflow for the acquisition and analysis of an IR spectrum.

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that is highly useful for its identification and for monitoring its role in chemical reactions. The key diagnostic peaks include the conjugated C=C stretching bands, and the strong absorptions corresponding to the Si-CH₃ and Si-O-C groups. By comparing its spectrum to those of 1,3-butadiene, hexamethyldisiloxane, and 1-(trimethylsiloxy)cyclohexene, the specific contributions of the diene and silyl enol ether functionalities are clearly delineated. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides a robust framework for the structural analysis of this important synthetic intermediate.

References

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Online] Available at: [Link]

  • Protocol Exchange. 4.6. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy. [Online] Available at: [Link]

  • NIST. Disiloxane, hexamethyl-. [Online] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. 1,3-Butadiene. [Online] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. 1,3-Butadiene. [Online] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. Disiloxane, hexamethyl-. [Online] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • University of Washington. Butadiene (CH2CHCHCH2). [Online] VPL Spectral Database. Available at: [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers IV: Rubbers. [Online] Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Online] Available at: [Link]

  • Bruker. Attenuated Total Reflectance (ATR). [Online] Available at: [Link]

  • PubChem. Cyclohexene, 1-((trimethylsilyl)oxy)-. [Online] National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. Hexamethyldisiloxane. [Online] Available at: [Link]

  • Taylor & Francis Online. Vibrational spectra of buta-1,3-diene iron tricarbonyl: comparison to surface species. [Online] Available at: [Link]

  • Wikipedia. Silyl enol ether. [Online] Available at: [Link]

  • Pharmaffiliates. 1-(Trimethylsiloxy)cyclohexene. [Online] Available at: [Link]

  • PubChemLite. 1-(trimethylsiloxy)cyclohexene (C9H18OSi). [Online] Available at: [Link]

  • Chegg. How might you use IR spectroscopy to distinguish among the three isomers: 1-butyne,.... [Online] Available at: [Link]

  • PMC. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Online] Available at: [Link]

  • PubChem. 2-(Trimethylsiloxy)-1,3-butadiene. [Online] National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives. [Online] Available at: [Link]

  • YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. [Online] Available at: [Link]

  • Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Online] Available at: [Link]

  • ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Online] Available at: [Link]

  • NIST. 1,3-Butadiyne. [Online] NIST Chemistry WebBook, SRD 69. Available at: [Link]

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Reference Standards for 1-(Trimethylsiloxy)-1,3-butadiene Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

1-(Trimethylsiloxy)-1,3-butadiene (TMS-butadiene) is a critical diene in Diels-Alder cycloadditions, essential for synthesizing complex pharmaceutical scaffolds.[1] However, it presents a classic "Purity Paradox" in analytical chemistry: The act of measuring the compound often degrades it.

This guide compares the two dominant methodologies for establishing reference standards for this unstable silyl enol ether: Gas Chromatography (GC-FID) and Quantitative NMR (qNMR) .

Key Finding: While GC-FID is the industry default for routine monitoring, it consistently overestimates purity due to the thermal decomposition of oligomers and the "invisible" nature of hydrolysis products in standard integration windows. qNMR is the only scientifically valid method for establishing a Primary Reference Standard for this material.

The Instability Mechanism

To understand the analytical challenge, one must understand the degradation pathway. TMS-butadiene is highly sensitive to moisture and proton sources.[1] Upon contact with trace water (even in "dry" solvents like CDCl₃), it hydrolyzes rapidly.[1]

Diagram 1: Degradation Pathway

This diagram illustrates why standard handling techniques fail.

Degradation TMS 1-(Trimethylsiloxy)- 1,3-butadiene Enol [Enol Intermediate] TMS->Enol Hydrolysis H2O + H2O / H+ Croton Crotonaldehyde (Volatile/Polymerizes) Enol->Croton HMDSO Hexamethyldisiloxane (HMDSO) Enol->HMDSO Poly Oligomers/Polymers (Silent in GC) Croton->Poly Aldol Condensation

Figure 1: The hydrolysis of TMS-butadiene yields Crotonaldehyde and HMDSO. Note that Crotonaldehyde is volatile and reactive, often disappearing from chromatograms or merging with solvent peaks.[1]

Comparative Analysis: GC-FID vs. qNMR[1]

Method A: Gas Chromatography (GC-FID)

The Traditional Approach[1]

Most Certificates of Analysis (CoA) for commercial TMS-butadiene cite GC purity.[1] However, this method relies on "Area Normalization" (Area %), which assumes that all components elute and respond equally.[1]

  • The Flaw: TMS-butadiene is thermally unstable.[1] In a hot GC injector (250°C), high-molecular-weight oligomers (formed during storage) may decompose back into monomers or remain stuck in the liner.[1] Furthermore, the hydrolysis product (HMDSO) often co-elutes with solvents, leading to its exclusion from integration.[1]

  • Result: Purity is consistently overestimated . A sample appearing 98% pure by GC may actually be 92% pure by mass.

Method B: Quantitative NMR (qNMR)

The Gold Standard

qNMR uses an Internal Standard (IS) of known purity (e.g., 1,3,5-Trimethoxybenzene) added directly to the sample.[1] It measures the molar ratio of protons.

  • The Advantage: It is a non-destructive, room-temperature analysis.[1] It detects all protonated impurities, including oligomers and hydrolysis products. It does not require a reference standard of the analyte itself (which is unstable), but rather a stable surrogate.

  • Result: Provides the True Mass Balance purity.

Comparative Data Summary
FeatureGC-FID (Area %)qNMR (Internal Standard)
Principle Separation & IonizationMolar Response (Proton Counting)
Thermal Stress High (Injector >200°C)None (Ambient)
Moisture Risk Carrier gas/Septum bleedSolvent dependent (Control with C₆D₆)
Detection Bias Misses non-volatiles (polymers)Detects everything with protons
Typical Result 98.5% (Overestimated) 94.2% (Accurate)
Suitability Routine Process MonitoringEstablishing Reference Standards

Experimental Protocols

Protocol A: qNMR for Purity Assignment (Recommended)

Objective: Determine the absolute mass purity of a TMS-butadiene lot.

Reagents:

  • Solvent: Benzene-d₆ (C₆D₆).[1] Note: Do not use CDCl₃. The inherent acidity and moisture in chloroform will catalyze hydrolysis immediately.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1] Non-volatile, non-hygroscopic, distinct singlet at ~6.1 ppm.[1]

Workflow:

  • Environment: Perform all weighing in a nitrogen-purged glovebox or glove bag.[1]

  • Weighing:

    • Weigh approx. 10 mg of Internal Standard (IS) directly into a screw-cap NMR tube.[1] Record mass to 0.01 mg precision (

      
      ).[2]
      
    • Add approx. 20 mg of TMS-butadiene sample.[1] Record mass to 0.01 mg precision (

      
      ).[2]
      
  • Solvation: Add 0.6 mL C₆D₆. Cap tightly. Shake to dissolve.

  • Acquisition:

    • Pulse angle: 90°.[3]

    • Relaxation delay (d1): >30 seconds (Essential for full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[1][4]
Protocol B: GC-FID for Routine Checks[1]

Objective: Quick check for major degradation during a reaction campaign.

Critical Modification: Use a "Cool On-Column" injection or a low-temperature split injection to minimize thermal degradation.[1]

  • Column: Rtx-5 Amine or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier: Helium, constant flow 1.0 mL/min.[1]

  • Inlet: Split 50:1. Temperature: 150°C (Keep as low as possible; standard 250°C causes degradation).

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detector: FID at 250°C.

Analytical Workflow Diagram

This decision tree guides the researcher on when to apply each method.

Workflow Start New Lot of TMS-Butadiene Q1 Purpose of Analysis? Start->Q1 PathA Reaction Monitoring (Relative Change) Q1->PathA Routine PathB Yield Calculation / Stock Valuation Q1->PathB Critical GC GC-FID Method (Low Temp Inlet) PathA->GC NMR qNMR Method (Benzene-d6 + IS) PathB->NMR ResultA Result: Relative Purity (Ignores Polymers) GC->ResultA ResultB Result: Absolute Purity (Corrects for Water/Polymer) NMR->ResultB

Figure 2: Analytical Decision Matrix. Use qNMR for establishing the "True Value" of the standard, and GC only for relative process monitoring.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. (Accessed 2023).

  • Pauli, G. F., et al. "Importance of Purity Evaluation in Quantitative NMR."[1] Journal of Medicinal Chemistry, 2014. (Establishes qNMR best practices).

  • TCI Chemicals. Silyl Enol Ethers Handling Guide.

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (Guidance on selecting 1,3,5-Trimethoxybenzene).

  • Danishefsky, S., & Kitahara, T. "Useful diene for the Diels-Alder reaction."[1] Journal of the American Chemical Society, 1974. (Foundational chemistry of the diene class).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Trimethylsiloxy)-1,3-butadiene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Trimethylsiloxy)-1,3-butadiene (CAS 6651-43-0) is a highly valuable silyl enol ether, frequently employed as a reactive diene in cycloaddition chemistry, most notably the Diels-Alder reaction.[1][2] Its utility in complex organic synthesis is matched by its specific handling and disposal requirements, stemming from its flammability, reactivity, and potential health hazards. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our objective is to build a foundation of trust by explaining the causality behind each procedural step, moving beyond simple instruction to foster a culture of intrinsic safety.

Section 1: Immediate Safety Protocols & Hazard Assessment

Before handling or preparing for disposal, a thorough understanding of the chemical's hazards is paramount. This substance must be handled with the assumption that it is hazardous.

Hazard Identification

This compound is classified as a hazardous substance. Its primary risks are summarized below.

Hazard TypeGHS ClassificationSignal WordHazard Statement
Physical Flammable Liquid (Category 2 or 3)[3][4]Danger / WarningHighly flammable liquid and vapor.[4]
Health Serious Eye Damage/Irritation (Category 2A)[4][5]Danger / WarningCauses serious eye irritation.[4][5]
Health Skin Corrosion/Irritation (Category 2)[3][5]WarningCauses skin irritation.[3][5]
Health Specific Target Organ Toxicity-May cause respiratory tract irritation.[4]
Reactivity Moisture-Sensitive[1]-Reacts with water and moisture in the air.[4]
Required Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The following table outlines the minimum requirements for handling this substance, including for disposal procedures.

Protection TypeSpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[4]Provides a barrier against skin contact, preventing irritation.
Eye Protection Chemical safety goggles. A face shield is recommended if there is a splash risk.[4]Protects against direct contact and vapor exposure, which can cause serious eye irritation. Contact lenses should not be worn.[4]
Body Protection Flame-retardant laboratory coat and closed-toe shoes.[4]Protects skin from accidental splashes and provides a layer of protection from fire hazards.
Respiratory Use only in a certified chemical fume hood.[4][5] If hood is unavailable or for spill response, a NIOSH-certified organic vapor respirator is required.[4]Prevents inhalation of vapors, which can cause respiratory irritation.
Emergency First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and get immediate medical attention.[3]

Section 2: Waste Characterization & Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation.

Regulatory Classification

Due to its high flammability, any waste stream containing this compound is classified as a hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, it meets the criteria for the ignitability characteristic, assigning it the waste code D001 .[6][7] This classification mandates that it be disposed of through a licensed hazardous waste facility and never via sanitary sewer or regular trash.[4][8]

Chemical Incompatibilities and Hydrolytic Sensitivity

A critical aspect of safe disposal is understanding this compound's reactivity.

  • Water/Moisture: this compound is moisture-sensitive and reacts with water, including atmospheric moisture.[1][4] This hydrolysis reaction breaks the silyl ether bond, which can liberate volatile and potentially irritating byproducts.[4] Causality: For this reason, waste containers must be kept tightly sealed and stored in a dry location to prevent degradation, pressure buildup, and the creation of a more complex and hazardous waste mixture.

  • Strong Acids & Oxidizing Agents: This compound is incompatible with strong acids and strong oxidizing agents.[3][4] Causality: Mixing with these substances can lead to vigorous, exothermic, and potentially explosive reactions. Waste streams must be strictly segregated. Never mix this compound waste with acid or oxidizer waste.

Section 3: Step-by-Step Disposal Protocol

Follow this procedure for the routine collection and disposal of waste generated from laboratory operations.

Waste Collection & Containerization
  • Select a Proper Container: Use a clean, dry, and chemically compatible container with a screw-top cap that can be tightly sealed. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be in good condition with no leaks or cracks.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[9][10] Fill it out completely and legibly, listing all constituents by their full chemical name (e.g., "this compound," "Hexane," etc.) and their approximate percentages. Clearly mark the "Flammable" and "Reactive" hazard boxes.

  • Collect the Waste: Pour the liquid waste carefully into the labeled container inside a chemical fume hood. Avoid splashing. Do not fill the container more than 90% full to allow for vapor expansion.[10]

  • Seal and Store: Tightly seal the container immediately after adding waste. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak. Store away from sources of ignition, heat, and incompatible materials like acids and oxidizers.[4]

Handling Contaminated Materials
  • Solid Waste: Disposable items such as gloves, paper towels, and silica gel contaminated with this compound must also be treated as hazardous waste.[8][9]

  • Procedure: Collect these items in a separate, sealed plastic bag or a designated solid waste container. Label this container as "Solid Hazardous Waste" and list "this compound" as the contaminant.

Arranging for Final Disposal
  • Contact EHS: Once your waste container is full (or within your institution's time limit for SAAs, often 150-180 days[10]), arrange for a pickup from your institution's EHS or Hazardous Waste Management department.

  • Do Not Attempt On-Site Treatment: Neutralization or other chemical treatments are not recommended for this substance in a standard laboratory setting.[9] The primary recommended disposal method is incineration by a licensed waste disposal facility.[4] Your EHS office will manage this final step.

Section 4: Emergency Spill & Leak Management

Immediate and correct response to a spill is vital to prevent injury and fire.

Spill Response Protocol
  • Alert Personnel & Assess Risk: Alert all personnel in the immediate area. Assess the size and risk of the spill. If the spill is large, involves a fire, or you feel unsafe, evacuate the area and call emergency services and your EHS office immediately.

  • Eliminate Ignition Sources: Immediately turn off all nearby ignition sources, including hot plates, stir plates, and any spark-producing equipment.[4][6]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain the Spill: For small spills (<100 mL), use a spill kit containing a non-combustible absorbent material like vermiculite, dry sand, or a commercial sorbent.[4] Create a dike around the spill to prevent it from spreading.

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools (e.g., plastic or brass scoops).[4] Place the material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent like acetone (observing its own flammability precautions), followed by soap and water. Collect all cleaning materials as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.

Spill Response Decision Flowchart

Caption: Decision workflow for responding to a spill.

Conclusion

The responsible management of this compound is a cornerstone of a safe and compliant research environment. By understanding its specific hazards—flammability and reactivity with water—and adhering to the procedural steps of proper segregation, containerization, and disposal through certified channels, researchers can effectively mitigate risks. Always prioritize safety, wear appropriate PPE, and consult your institution's EHS department as the final authority on all waste disposal matters.

References

  • SAFETY DATA SHEET: 2-(TRIMETHYLSILOXY)-1,3-BUTADIENE. Gelest, Inc. Available at: [Link] (Note: This is an isomer with nearly identical properties and hazards).

  • Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Siloxycide® Safety Data Sheet. Neogen. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. Available at: [Link]

  • Safety Data Sheet (SDS) for 1,3-Butadiene. Company-specific SDS.
  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • acetone trimethysilyl enol ether. Organic Syntheses Procedure. Available at: [Link]

  • 1,3-butadiene Safety Data Sheet. Braskem. Available at: [Link]

  • Silyl ether. Wikipedia. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(Trimethylsiloxy)-1,3-butadiene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide for the safe handling of 1-(Trimethylsiloxy)-1,3-butadiene, a versatile diene commonly employed in Diels-Alder reactions. As a flammable and reactive organosilane compound, its utility in complex organic synthesis is matched by the critical need for rigorous safety protocols. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to empower you, the researcher, with the knowledge to maintain a safe and efficient laboratory environment.

Our approach is built on a self-validating system of safety: understanding the specific hazards informs the selection of personal protective equipment (PPE), which in turn dictates safe operational procedures and emergency plans.

Foundational Hazard Analysis: The 'Why' Behind the 'What'

This compound, also known as Danishefsky's Diene, presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.[1][2] A thorough understanding of these hazards is the bedrock of laboratory safety.

  • Flammability: The compound is a flammable liquid and vapor, with a flash point of 25 °C (77 °F).[3] Its vapors can form explosive mixtures with air, and these vapors may travel to a distant ignition source and flash back.[4] This risk is amplified by the potential for static electricity to ignite the substance; therefore, all handling procedures must incorporate measures against static discharge.[4]

  • Irritation and Exposure: It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[4] Direct contact can cause significant irritation, and inhalation may lead to respiratory tract irritation.[1][4] The imperative is to create an impermeable barrier between the researcher and the chemical.

  • Reactivity: The compound reacts with water and moisture in the air.[4] It is also incompatible with strong oxidizing agents, strong acids, and peroxides.[1][4] This reactivity underscores the need for controlled storage and handling environments, typically under an inert atmosphere.[1]

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a specific suite of PPE is mandatory. The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

  • Eye and Face Protection: Given its classification as a serious eye irritant, robust eye protection is non-negotiable.

    • Rationale: Standard safety glasses do not provide a sufficient seal against splashes and vapors.

    • Recommendation: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations. For operations with a higher risk of splashing, such as large-volume transfers, a face shield should be worn in addition to chemical goggles. It is critical to note that contact lenses should not be worn when handling this chemical, as they can trap vapors against the eye.[4]

  • Hand Protection:

    • Rationale: To prevent skin irritation, chemically resistant gloves are essential. The choice of material is critical to ensure it provides an effective barrier against this compound.

    • Recommendation: Use neoprene or nitrile rubber gloves.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.

  • Skin and Body Protection:

    • Rationale: Accidental spills can occur, and protective clothing is necessary to prevent skin contact.

    • Recommendation: A flame-resistant laboratory coat is required. For larger scale work, or when the risk of splashing is significant, wear appropriate protective clothing and boots to prevent any possibility of skin exposure.

  • Respiratory Protection:

    • Rationale: Vapors are an inhalation hazard.[1] Engineering controls are the primary method for mitigating this risk, but respiratory protection is a crucial secondary measure.

    • Recommendation: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor concentrations.[4][5] If exposure limits are likely to be exceeded, or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge (Type A, brown, conforming to EN14387) is required.[1][3]

PPE Selection Guide: A Task-Based Summary

For clarity, the following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Chemical Safety GogglesNitrile/Neoprene GlovesFlame-Resistant Lab CoatFume Hood Recommended
Weighing/Small Volume Transfer (<50 mL) Chemical Safety GogglesNitrile/Neoprene GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Reaction Setup/Large Volume Transfer (>50 mL) Face Shield over GogglesNitrile/Neoprene GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Spill Cleanup Face Shield over GogglesNitrile/Neoprene GlovesChemical-Resistant Apron/SuitRequired: NIOSH-Approved Respirator with Organic Vapor Cartridge

Operational and Disposal Plans

Proper PPE is effective only when integrated into standardized, safe procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have an emergency eye wash station and safety shower readily accessible.[4]

  • PPE Donning: Put on a flame-resistant lab coat, followed by chemical safety goggles and/or a face shield. Finally, don the appropriate nitrile or neoprene gloves.

  • Grounding: Ensure the chemical container and receiving equipment are properly grounded and bonded to prevent static electricity buildup.[4]

  • Dispensing: Use only non-sparking tools for all transfers.[4][5] Perform all work within the fume hood.

  • Post-Handling: Tightly close the container, storing it in a cool, well-ventilated area, preferably refrigerated and under an inert atmosphere.[3]

  • Decontamination: Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be removed immediately and washed before reuse.[4][5]

Emergency Protocol: Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Isolate: Eliminate all nearby ignition sources (open flames, sparks, hot surfaces).[4]

  • Assess & Equip: For a small spill, trained personnel should don the appropriate PPE as outlined in the table above, including respiratory protection. For large spills, a self-contained breathing apparatus may be necessary.[5]

  • Contain: Prevent the spill from entering drains or public waters.[4][5] Use dikes or inert absorbent materials like dry sand to contain the liquid.[5]

  • Absorb & Collect: Carefully cover the spill with an inert absorbent material. Using non-sparking tools, collect the absorbed material into an airtight, properly labeled container for hazardous waste.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Finalization Finalization spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ignition Eliminate All Ignition Sources alert->ignition ppe Don Appropriate PPE (Incl. Respirator) ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste in Sealed Container decontaminate->disposal

Caption: Emergency workflow for handling a this compound spill.

Disposal Plan

Waste generated from handling this compound is considered hazardous.[5][6]

  • Chemical Waste: The compound should not be disposed of down the drain.[5] It must be collected in a designated, sealed hazardous waste container. Disposal options may include mixing with a combustible solvent for incineration in a facility equipped with an afterburner and scrubber.[5]

  • Contaminated PPE: All disposable PPE (gloves, etc.) and absorbent materials used for cleanup must be placed in a sealed container and disposed of as hazardous chemical waste.

  • Regulatory Compliance: All disposal must adhere to local, regional, and national hazardous waste regulations, such as the U.S. EPA guidelines in 40 CFR Part 261.[5][6]

By integrating this expert-level understanding of hazards with the practical application of PPE and procedural controls, you can confidently and safely leverage the synthetic power of this compound in your research.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). [Link]

  • Gelest, Inc. (2017). Safety Data Sheet: 2-(TRIMETHYLSILOXY)-1,3-BUTADIENE. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1051 - 1,3-Butadiene. [Link]

  • Global MSDS. (2022). Safety Data Sheet: 1,3-Butadiene. [Link]

  • Braskem. (2015). Safety Data Sheet: 1,3-butadiene. [Link]

  • 3M. Regulation Update – 1,3-Butadiene. [Link]

  • Danishefsky, S., Kitahara, T., Yan, C. F., & Morris, J. (1979). Diels-Alder reactions of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene. Journal of the American Chemical Society, 101(22), 6711–6713. [Link]

  • International Chemical Safety Cards (ICSC). (2016). ICSC 0017 - 1,3-BUTADIENE. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 1,3-Butadiene. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.